molecular formula C17H19Cl2N3O2S2 B2500095 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216887-59-0

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2500095
CAS RN: 1216887-59-0
M. Wt: 432.38
InChI Key: MDXAGLZBXCSFPG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3O2S2 and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Synthesis of Related Compounds

  • Synthesis of Novel Heterocyclic Compounds : Research focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds were synthesized using various chemical reactions and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antidepressant Properties from Structural Analogs : Studies on quinoxalin-2-carboxamides, which were designed and synthesized based on the pharmacophoric requirements of 5-HT3 receptor antagonists, showed that these compounds exhibited significant anti-depressant-like activities in animal models. This indicates the potential for developing new antidepressant drugs from structurally novel 5-HT3 receptor antagonists (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).

  • Antimycobacterial Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This work showcases the relevance of such compounds in addressing infectious diseases, highlighting their potential in the development of new antimycobacterial agents (Sandeep Kumar Marvadi, Devendra Nagineni, Syeda Safoora, V. S. Krishna, D. Sriram, S. Kantevari, 2020).

  • Antitumor and Anticancer Research : Research into olivacine derivatives, specifically focusing on 9-hydroxy-5-methyl-and 5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, revealed promising antitumor activities. These compounds demonstrated high cytotoxicity for cultured L1210 and colon 38 cells, with significant antitumor activity in vivo, illustrating the potential for cancer treatment (R. Jasztold-Howorko, C. Landras, A. Pierré, G. Atassi, N. Guilbaud, L. Kraus-Berthier, S. Léonce, Y. Rolland, J. Prost, E. Bisagni, 1994).

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S2.ClH/c1-20(2)8-9-21(16(22)14-6-7-15(18)24-14)17-19-12-10-11(23-3)4-5-13(12)25-17;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXAGLZBXCSFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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